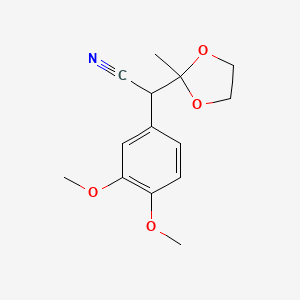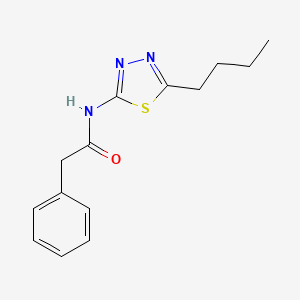
N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits interesting biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in certain cancer cell lines. Additionally, it has been shown to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide in lab experiments is its potential as an anticancer agent. Additionally, its fluorescent properties make it a useful tool in imaging studies. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide. These include further investigation of its potential as an anticancer agent, as well as its use as a fluorescent probe in imaging studies. Additionally, further studies are needed to elucidate its mechanism of action, which could provide insight into its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide involves the reaction between 4-iodo-2-methylaniline and 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain a pure product.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide has been studied for its potential applications in scientific research. It has been found to exhibit activity against certain cancer cell lines, making it a potential candidate for further investigation as an anticancer agent. Additionally, it has been studied for its potential use as a fluorescent probe in imaging studies.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c1-9-8-12(16)4-5-13(9)17-15(19)11-3-6-14(18(20)21)10(2)7-11/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQUQQQFJIWNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933786.png)
![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)


![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4933856.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)

![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
